![molecular formula C24H19N B1602648 1-(9,9-Dimethyl-9H-fluoren-2-yl)isoquinoline CAS No. 435277-99-9](/img/structure/B1602648.png)
1-(9,9-Dimethyl-9H-fluoren-2-yl)isoquinoline
Overview
Description
1-(9,9-Dimethyl-9H-fluoren-2-yl)isoquinoline, also known as DMFIQ, is a heterocyclic compound belonging to the isoquinoline family. It is a colorless, crystalline solid that has been extensively studied for its potential applications in the field of medicinal chemistry. DMFIQ is an important building block in the synthesis of a variety of biologically active molecules, including drugs, pesticides, and other compounds used for research.
Scientific Research Applications
Homoleptic Cyclometalated Iridium Complexes
A study explores the phosphorescence of homoleptic cyclometalated iridium(III) complexes, including 1-(9,9-dimethyl-9H-fluoren-2-yl)isoquinoline, emphasizing their high quantum yields and potential for organic light-emitting diode (OLED) applications. These complexes exhibit remarkable red shifts and efficient phosphorescence, making them suitable for high-efficiency, pure-red emission in OLED devices (Tsuboyama et al., 2003).
Blue-Emitting Copolymers
Another research discusses the synthesis of blue-emitting copolymers of isoquinoline with fluorene, which includes the derivative 5,8-di(9,9-dimethylfluoren-2-yl)isoquinoline. These copolymers display good solubility in organic solvents and are promising for applications due to their emission properties and solid-state packing influenced by non-planar conformation (Scaria et al., 2011).
Fluorophores for Oligodeoxyribonucleotides
A study designs and synthesizes novel fluorophores, such as 6-(6-amino-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid, highlighting their effective fluorescence in various solvents and their potential in enhancing hybridization affinity of labeled oligodeoxyribonucleotides. These findings suggest applications in biochemistry and molecular biology (Singh & Singh, 2007).
Cathode Interlayer for Solar Cells
Research introduces a novel copolymer incorporating fluorene and perylene diimide with pendent amino groups for use as a cathode interlayer in inverted polymer solar cells (I-PSCs). This material demonstrates good solubility and film morphology, contributing to improved power conversion efficiency and stability of the I-PSCs, indicating its potential in solar energy applications (Zhao et al., 2015).
Photochromic Tetrahydroindolizine
A study presents a new photochromic tetrahydroindolizine compound with a unique structural characteristic that may explain its photochromic behavior. This compound contains a fluoren-2-yl unit and could have potential applications in materials science where photo-responsive properties are desired (Feng et al., 2004).
properties
IUPAC Name |
1-(9,9-dimethylfluoren-2-yl)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c1-24(2)21-10-6-5-9-19(21)20-12-11-17(15-22(20)24)23-18-8-4-3-7-16(18)13-14-25-23/h3-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAPEQBJBMYCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC=CC5=CC=CC=C54)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591336 | |
Record name | 1-(9,9-Dimethyl-9H-fluoren-2-yl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9,9-Dimethyl-9H-fluoren-2-yl)isoquinoline | |
CAS RN |
435277-99-9 | |
Record name | 1-(9,9-Dimethyl-9H-fluoren-2-yl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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